molecular formula C9H13FN2O3S B1420203 N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide CAS No. 1193389-91-1

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide

Cat. No.: B1420203
CAS No.: 1193389-91-1
M. Wt: 248.28 g/mol
InChI Key: ABQSLFFTQUWEDM-UHFFFAOYSA-N
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Description

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide is a chemical compound that features a combination of an amino group, a fluorine atom, a hydroxypropane chain, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide typically involves the reaction of 3-amino-4-fluorophenylamine with a suitable sulfonylating agent. One common method includes the use of sulfonyl chlorides under basic conditions to form the sulfonamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up efficiently. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropane chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The fluorine atom enhances binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide is unique due to the presence of both a hydroxypropane chain and a sulfonamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O3S/c10-8-3-2-7(6-9(8)11)12-16(14,15)5-1-4-13/h2-3,6,12-13H,1,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQSLFFTQUWEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)CCCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301195209
Record name N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-91-1
Record name N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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